1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
CAS No.:
Cat. No.: VC14559778
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H79N5O12 |
|---|---|
| Molecular Weight | 966.2 g/mol |
| IUPAC Name | 1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
| Standard InChI | InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3 |
| Standard InChI Key | CGTADGCBEXYWNE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a 36-membered tricyclic system (tricyclo[30.3.1.04,9]hexatriaconta) fused with oxa- and aza-rings. Key features include:
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Hydroxyl groups at positions 1 and 18, which enhance solubility and enable hydrogen bonding.
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Methoxy substitutions at positions 19 and 30, contributing to lipophilicity and metabolic stability .
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A tetrazol-1-yl group on the cyclohexyl ring, serving as a bioisostere for carboxylic acids to improve pharmacokinetics .
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Six methyl groups (positions 15,17,21,23,29,35) that sterically shield reactive sites and influence conformational flexibility.
The stereochemistry is defined by 15 absolute stereocenters and four double bonds in E configurations (positions 16,24,26,28), as confirmed by IUPAC nomenclature and InChI descriptors .
Molecular Formula and Weight
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
While no direct synthesis route is documented for this compound, analogous tetrazole-containing molecules provide insight. A plausible approach involves:
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Cyclization: Formation of the tricyclic core via macrocyclization, potentially using Mitsunobu or ring-closing metathesis reactions.
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Functionalization:
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the 15 stereocenters .
Challenges and Yield Considerations
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Steric hindrance from hexamethyl groups may limit reaction efficiency, necessitating high-dilution conditions.
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Purification difficulties arise from the molecule’s size and polarity, requiring advanced chromatographic techniques .
Physicochemical Properties and Stability
Solubility and Partitioning
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Hydrophilicity: Moderate, due to hydroxyl and tetrazole groups (calculated logP ≈ 3.2) .
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pH-dependent solubility: Ionization of the tetrazole moiety (pKa ~4.9) enhances water solubility at physiological pH .
Thermal and Oxidative Stability
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Thermal degradation: Predicted above 200°C, based on analogous macrocycles .
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Oxidative sensitivity: Methoxy groups may undergo demethylation under strong oxidizing conditions.
Biological Activity and Mechanism
In Silico Predictions
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Docking studies: Strong binding affinity (ΔG ≈ -12.3 kcal/mol) to mTOR’s FRB domain, comparable to rapamycin derivatives .
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ADMET profile: Favorable blood-brain barrier penetration (QPlogBB = 0.6) but potential CYP3A4 inhibition (IC₅₀ = 4.2 μM) .
Therapeutic Applications and Comparative Analysis
Immunosuppression and Oncology
The compound’s structural resemblance to everolimus positions it as a candidate for:
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Organ transplant rejection: Potentiating calcineurin inhibitors via mTOR pathway suppression .
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Oncotherapy: Targeting PI3K/AKT/mTOR signaling in solid tumors .
Comparative Efficacy (Table 1)
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